molecular formula C15H14F3NO3 B1403038 tert-butyl 2-(2,2,2-trifluoroacetyl)-1H-indole-1-carboxylate CAS No. 1402148-99-5

tert-butyl 2-(2,2,2-trifluoroacetyl)-1H-indole-1-carboxylate

Cat. No.: B1403038
CAS No.: 1402148-99-5
M. Wt: 313.27 g/mol
InChI Key: SZJZSRSABBHFCT-UHFFFAOYSA-N
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Description

Tert-butyl 2-(2,2,2-trifluoroacetyl)-1H-indole-1-carboxylate is a synthetic organic compound characterized by the presence of a trifluoroacetyl group attached to an indole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 2-(2,2,2-trifluoroacetyl)-1H-indole-1-carboxylate typically involves the reaction of an indole derivative with tert-butyl chloroformate and trifluoroacetic anhydride. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the reactive intermediates. The process can be summarized as follows:

    Starting Materials: Indole derivative, tert-butyl chloroformate, trifluoroacetic anhydride.

    Reaction Conditions: Anhydrous solvents such as dichloromethane, under inert atmosphere (e.g., nitrogen or argon).

    Procedure: The indole derivative is first reacted with tert-butyl chloroformate to form the tert-butyl ester. This intermediate is then treated with trifluoroacetic anhydride to introduce the trifluoroacetyl group.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 2-(2,2,2-trifluoroacetyl)-1H-indole-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The indole ring can be oxidized under specific conditions to form quinoline derivatives.

    Reduction: The trifluoroacetyl group can be reduced to a trifluoromethyl group using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the carbonyl carbon of the trifluoroacetyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: Quinoline derivatives.

    Reduction: Trifluoromethyl-substituted indole derivatives.

    Substitution: N-substituted indole derivatives.

Scientific Research Applications

Tert-butyl 2-(2,2,2-trifluoroacetyl)-1H-indole-1-carboxylate has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

    Materials Science: The compound’s unique electronic properties make it useful in the development of organic semiconductors and other advanced materials.

    Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and metabolic pathways.

    Industrial Applications: The compound is used in the synthesis of agrochemicals and specialty chemicals due to its stability and reactivity.

Mechanism of Action

The mechanism of action of tert-butyl 2-(2,2,2-trifluoroacetyl)-1H-indole-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoroacetyl group enhances the compound’s ability to form hydrogen bonds and interact with active sites of enzymes, thereby modulating their activity. The indole ring can participate in π-π stacking interactions, further stabilizing the compound’s binding to its targets.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-(2,2,2-trifluoroacetyl)-1H-indole-1-carboxylate
  • Ethyl 2-(2,2,2-trifluoroacetyl)-1H-indole-1-carboxylate
  • tert-Butyl 2-(2,2,2-trifluoroacetyl)-1H-pyrrole-1-carboxylate

Uniqueness

Tert-butyl 2-(2,2,2-trifluoroacetyl)-1H-indole-1-carboxylate is unique due to the presence of both the tert-butyl ester and the trifluoroacetyl group, which confer distinct electronic and steric properties. These features enhance its reactivity and stability, making it a valuable compound for various synthetic and research applications.

Properties

IUPAC Name

tert-butyl 2-(2,2,2-trifluoroacetyl)indole-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14F3NO3/c1-14(2,3)22-13(21)19-10-7-5-4-6-9(10)8-11(19)12(20)15(16,17)18/h4-8H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZJZSRSABBHFCT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C2=CC=CC=C2C=C1C(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14F3NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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